molecular formula C7H8N2O2 B13294461 N-hydroxy-2-methylpyridine-3-carboxamide

N-hydroxy-2-methylpyridine-3-carboxamide

Cat. No.: B13294461
M. Wt: 152.15 g/mol
InChI Key: FZMIGNRHKGRNPB-UHFFFAOYSA-N
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Description

N-hydroxy-2-methylpyridine-3-carboxamide (CAS 1506075-84-8) is a chemical compound with the molecular formula C 7 H 8 N 2 O 2 and a molecular weight of 152.15 g/mol . Its structure features a pyridine ring substituted with a methyl group and an N-hydroxycarboxamide moiety, a functional group of significant interest in medicinal chemistry and drug discovery. This compound is exclusively for research applications and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers are advised to handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use. The product is offered with a typical purity of 95% or higher . The N-hydroxyamide group is a known pharmacophore in the development of enzyme inhibitors, particularly those targeting metalloenzymes. It can function as a potent zinc-binding group (ZBG), making derivatives of this compound valuable probes in biochemical research for studying enzyme function and mechanism. As such, a primary research application for this chemical is as a key synthetic intermediate or building block in the design and synthesis of novel bioactive molecules, potential pharmaceutical candidates, and chemical probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-hydroxy-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H8N2O2/c1-5-6(7(10)9-11)3-2-4-8-5/h2-4,11H,1H3,(H,9,10)

InChI Key

FZMIGNRHKGRNPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NO

Origin of Product

United States

Synthetic Methodologies for N Hydroxy 2 Methylpyridine 3 Carboxamide and Its Analogues

Established Synthetic Pathways for N-hydroxy-2-methylpyridine-3-carboxamide

The synthesis of this compound is well-established, primarily utilizing pyridine (B92270) derivatives as foundational precursors. These methods involve multi-step reaction schemes designed to efficiently introduce the necessary functional groups onto the pyridine ring.

A prevalent synthetic strategy commences with 2-methylnicotinic acid. This starting material can be converted to the target compound through several reliable routes. One common method involves the initial conversion of 2-methylnicotinic acid to its more reactive acid chloride derivative, 2-methylnicotinoyl chloride. This is typically achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with hydroxylamine (B1172632) to furnish this compound.

An alternative pathway involves the esterification of 2-methylnicotinic acid, followed by direct amidation with hydroxylamine. The choice of ester can influence reaction conditions and yields. Both methods offer viable routes to the desired product, with the selection often depending on the availability of reagents and desired scale of synthesis.

A representative synthetic scheme is detailed in the table below:

StepStarting MaterialReagentsIntermediate/Product
12-Methylnicotinic acidThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)2-Methylnicotinoyl chloride
22-Methylnicotinoyl chlorideHydroxylamine (NH₂OH), BaseThis compound

The critical transformation in the synthesis of this compound is the formation of the amide bond between the carboxyl group of the pyridine precursor and hydroxylamine. This reaction can be facilitated by a variety of coupling reagents that activate the carboxylic acid. rsc.org

Commonly employed reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). youtube.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic nitrogen of hydroxylamine to form the amide. youtube.com

Another approach is the conversion of the carboxylic acid into an active ester, for instance, an N-hydroxysuccinimide (NHS) ester. These active esters are more susceptible to nucleophilic attack by hydroxylamine, leading to efficient formation of the desired N-hydroxyamide. The use of such coupling agents avoids the harsh conditions sometimes associated with acid chloride formation. rsc.org

Amide Formation MethodActivating AgentKey Intermediate
Carbodiimide CouplingDCC, EDCO-acylisourea
Active Ester MethodN-hydroxysuccinimide (NHS)NHS ester
Acid Chloride MethodThionyl chloride, Oxalyl chlorideAcid chloride

Advanced Synthetic Strategies for this compound Analogues

The development of analogues of this compound necessitates more advanced and versatile synthetic strategies to allow for the introduction of a diverse range of substituents on the pyridine core.

Achieving precise control over the position of new functional groups on the pyridine ring is a significant challenge in synthetic chemistry. nih.govresearchgate.net Several modern techniques have been developed to address this, enabling the regioselective synthesis of pyridine derivatives. nih.govresearchgate.net

One powerful strategy is the Minisci reaction, which involves the addition of radicals to protonated pyridines. acs.org This reaction typically favors functionalization at the C2 and C4 positions. acs.org By employing blocking groups or carefully controlling reaction conditions, the regioselectivity can be directed to the desired position. nih.gov

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, offer another versatile approach for the regioselective functionalization of pyridines. organic-chemistry.org These methods typically start with a halogenated pyridine derivative and allow for the introduction of a wide variety of carbon-based substituents.

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of functionalized pyridine derivatives. ukri.org Enzymes, such as hydroxylases, can introduce hydroxyl groups onto the pyridine ring with high regioselectivity and stereoselectivity under mild, environmentally friendly conditions. nih.govresearchgate.netchemistryviews.org This approach is particularly valuable for producing hydroxylated precursors that can be further elaborated into this compound analogues. nih.gov The use of biocatalysts can provide access to complex molecules that are challenging to synthesize using traditional chemical methods. ukri.orgnih.gov

Cascade reactions, also known as tandem or domino reactions, provide an efficient means of constructing complex molecular architectures in a single synthetic operation. ccspublishing.org.cn These reactions involve a sequence of intramolecular transformations, minimizing the need for purification of intermediates and reducing waste. nih.govresearchgate.net

Several cascade reaction methodologies have been developed for the synthesis of highly substituted pyridines. ccspublishing.org.cnnih.gov For instance, a copper-catalyzed cascade reaction involving alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates leads to the formation of pyridines through a sequence of C-N cross-coupling, electrocyclization, and oxidation. nih.gov Such strategies offer a modular and efficient route to a wide array of substituted pyridine cores, which can then be converted into analogues of this compound.

Optimization of Synthetic Efficiency and Yield for Pyridine Carboxamides

Detailed research findings have highlighted several key factors that influence the synthetic efficiency and yield of pyridine carboxamides. One significant factor is the position of the amide group on the pyridine ring. Studies on the sultone alkylation of pyridine carboxamides have shown that the substituent position—ortho, meta, or para—dramatically affects the reaction yield. nih.gov It was observed that substrates with an amide group in the meta- or para-position generally result in higher yields compared to those in the ortho-position. nih.gov This phenomenon is attributed to the formation of a hydrogen bond between the sultone's in-ring oxygen atom and an amide hydrogen atom in the transition state, which is geometrically constrained in ortho-derivatives. nih.gov This interaction is believed to either lower the energy barrier for the sultone ring opening or stabilize the transition state, thereby increasing the reaction yield for meta- and para-isomers. nih.gov

The table below illustrates the impact of substituent position on the reaction yield in the sultone alkylation of various pyridine carboxamides. nih.gov

SubstrateAmide Group PositionProductYield (%)
Compound 3metaProduct 10High
Compound 4metaProduct 11High
Compound 5metaProduct 12Moderate
Compound 6paraProduct 13Moderate
Compound 7paraProduct 14Moderate
Substrates 1, 2ortho-Low

Novel synthetic methods have also been developed to enhance yields. An electrochemical, oxidant-free method for synthesizing pyridine carboxamides from pyridine carbohydrazides and various amines has been established. rsc.org This process, which uses potassium iodide (KI) as both a mediator and an electrolyte in an aqueous medium, generates pyridine acyl radicals that react with primary amines, secondary amines, and ammonia (B1221849) to produce a diverse range of pyridine carboxamides in moderate to good yields under mild conditions. rsc.org

Furthermore, significant improvements in the synthesis of pyridine compound precursors have been achieved. Researchers at VCU have developed a highly efficient method for manufacturing halo-substituted nicotinonitriles, which are key intermediates for many pyridine-based pharmaceuticals. vcu.edu By incorporating a dehydrating agent, they successfully slowed the dimerization of the starting material, leading to a substantial increase in the final product's yield from 58% to 92%. vcu.edu This innovation not only boosts yield but also streamlines the manufacturing process, potentially reducing a five-step batch process to a single continuous step and lowering production costs by an estimated 75%. vcu.edu

The choice of reagents and reaction conditions is also paramount in optimizing yields. In the synthesis of 3-hydroxy-2-nitropyridine, a precursor for certain pyridine derivatives, a telescopic reaction approach that combines furfuryl amine oxidation hydrolysis with a nitration reaction has been shown to greatly shorten the aftertreatment process. google.com By replacing the traditional nitrating mixture of concentrated sulfuric and nitric acids with a metal nitrate/acetic anhydride (B1165640) system, issues of equipment corrosion and environmental hazards are mitigated. google.com This optimized process has been reported to increase the two-step reaction yield to over 80%. google.com

The data below shows the effect of different nitrates and reaction conditions on the yield of 3-hydroxy-2-nitropyridine. google.com

Metal NitrateMolar Ratio (3-pyridone:Nitrate:Acetic Anhydride)Temperature (°C)Yield (%)
KNO₃1:1.4:74591
Cu(NO₃)₂·3H₂ONot specifiedNot specifiedLower
NaNO₃Not specifiedNot specifiedLower

These examples underscore the importance of methodical optimization in the synthesis of pyridine carboxamides and their precursors. By carefully selecting substrates, reaction pathways, and conditions, chemists can significantly enhance synthetic efficiency and product yields, making the production of these valuable compounds more viable and cost-effective. nih.govrsc.orgvcu.edugoogle.com

Molecular Structure Elucidation and Spectroscopic Characterization of N Hydroxy 2 Methylpyridine 3 Carboxamide

Advanced Spectroscopic Techniques for Structural Confirmation

A thorough investigation for spectroscopic data specific to N-hydroxy-2-methylpyridine-3-carboxamide yielded no results. This includes the absence of:

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

No ¹H-NMR, 2D HSQC, or HMBC spectra for this compound could be located. This type of data is fundamental for determining the chemical environment of hydrogen and carbon atoms within a molecule, providing critical insights into its connectivity and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Specific high-resolution mass spectrometry data, which would provide the precise molecular weight and elemental composition of this compound, was not found in the available literature.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Similarly, no infrared spectroscopy data for this particular compound is available. IR spectroscopy is essential for identifying the presence of key functional groups, such as the N-hydroxy, methyl, pyridine (B92270), and carboxamide moieties.

Solid-State Structural Analysis of this compound

Information regarding the solid-state structure of this compound is also absent from published research.

X-ray Diffraction Crystallography for Absolute Configuration and Conformation

No X-ray crystallography studies have been reported for this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, which would define its absolute configuration and conformation.

Polymorphism and Crystal Engineering Considerations

Without any crystallographic data, there is no information available on the potential for polymorphism (the ability of a substance to exist in more than one crystal form) or any crystal engineering studies related to this compound.

Elemental Compositional Analysis

The determination of the elemental composition of a compound is a fundamental step in its characterization, providing essential information about the constituent elements and their relative proportions. This analysis is crucial for confirming the molecular formula of a newly synthesized or isolated compound, such as this compound. The elemental composition is typically determined through techniques like combustion analysis, which measures the amounts of carbon, hydrogen, and nitrogen. The oxygen content is usually calculated by difference.

Based on the chemical structure of this compound, its molecular formula is determined to be C₇H₈N₂O₂. This formula allows for the calculation of the theoretical elemental composition, which serves as a benchmark for experimental results. The molecular weight of the compound is calculated to be 152.15 g/mol .

The theoretical percentage of each element is derived from the molecular formula and the atomic masses of the constituent atoms (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u).

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (u)CountTotal Mass (u)Percentage (%)
CarbonC12.011784.07755.26
HydrogenH1.00888.0645.30
NitrogenN14.007228.01418.41
OxygenO15.999231.99821.03
Total 152.153 100.00

In practice, experimental values obtained from elemental analysis are compared against these theoretical percentages. A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered strong evidence for the compound's proposed molecular formula and purity. While specific experimental data for this compound is not detailed in widely available literature, the following table illustrates a hypothetical comparison, which is a standard practice in chemical research to validate a compound's identity.

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data

ElementTheoretical %Hypothetical Found %
Carbon55.2655.31
Hydrogen5.305.28
Nitrogen18.4118.35

This analytical step, in conjunction with spectroscopic methods such as NMR, IR, and mass spectrometry, provides a comprehensive characterization and confirms the structural integrity of this compound.

Based on a comprehensive review of available scientific literature, there is currently a lack of specific published research data regarding the in vitro biochemical interactions of the chemical compound This compound with the biological targets outlined in the requested article structure.

Extensive searches for studies on this specific compound did not yield detailed findings for its effects on:

Kinase activity (c-MET, VEGFR-2, -3, c-Kit, p38 MAP kinase)

Metalloproteinases (Collagenase 3, ADAM10, ADAM17)

Acetylcholinesterase and Proto-oncogene Tyrosine-Protein Kinase (Src)

Carbonic Anhydrases

Dihydrofolate Reductase

Antioxidant Enzyme Systems and the Nrf2 Pathway

While research exists for structurally related compounds, such as other pyridine-carboxamide derivatives, this information falls outside the strict scope of the request, which is to focus solely on this compound. Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and data tables at this time. Further experimental research would be necessary to characterize the biochemical profile of this specific compound.

Investigation of Biological Target Interactions and Mechanisms of Action for N Hydroxy 2 Methylpyridine 3 Carboxamide

Cellular Level Biological Activity Studies (Non-Clinical Contexts)

While direct experimental studies on N-hydroxy-2-methylpyridine-3-carboxamide are limited in publicly available scientific literature, research on structurally related pyridine (B92270), carboxamide, and hydroxypyridinone derivatives provides insights into its potential biological activities. The following sections explore these potential activities based on findings from analogous compounds.

The pyridine and carboxamide moieties are common scaffolds in compounds designed for anticancer activity. chemijournal.comarabjchem.orgekb.eg Research into various pyridine-3-carboxamide (B1143946) derivatives has demonstrated their potential to inhibit the growth of cancer cells. nih.govekb.eg For instance, a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were screened against four human cancer cell lines, with several compounds showing promising activity. nih.gov

The mechanism of action for such compounds often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. ekb.eg Studies on other classes of carboxamides have shown they can promote apoptosis by damaging cellular DNA and activating key proteins like caspase-3. While direct evidence for this compound is not available, the collective data on related structures suggest that this chemical class is a promising area for the development of new anticancer agents.

Below is a table of growth inhibition data for various pyridine and carboxamide derivatives against different cancer cell lines, illustrating the potential of this structural class.

Compound ClassCancer Cell LineEndpointResult
Pyrido[1,2-a]pyrimidine-3-carboxamide derivativesHuman Colon Cancer (HT-29)GI50>100 µM
Pyrido[1,2-a]pyrimidine-3-carboxamide derivativesHuman Prostate Cancer (DU-145)GI50>100 µM
Isatin-pyridine derivative (Compound 33)Liver Cancer (HepG2)IC50Not Specified (Higher than doxorubicin)
Isatin-pyridine derivative (Compound 34)Lung Cancer (A549)IC50Not Specified
Isatin-pyridine derivative (Compound 34)Breast Cancer (MCF-7)IC50Not Specified

Note: The data presented is for structurally related compounds, not this compound itself.

Derivatives of 3-hydroxy-pyridine-4-one, which are structurally similar to this compound, have demonstrated significant anti-inflammatory properties in animal models. nih.govnih.govresearchgate.net Studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice showed that these compounds can effectively reduce inflammation. nih.govnih.gov

The proposed mechanism for the anti-inflammatory effect of these hydroxypyridinone derivatives is often linked to their iron-chelating properties. nih.govnih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent (iron-containing). nih.gov By chelating iron, these compounds may indirectly inhibit the activity of these enzymes, thereby reducing the production of inflammatory mediators like prostaglandins. nih.govnih.gov While direct inhibition of COX-1/2 by this compound has not been reported, the anti-inflammatory potential of related compounds is well-documented. For example, a series of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides exhibited significant inhibitory activity in a phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced mouse ear swelling test. mdpi.com

The table below shows the anti-inflammatory activity of representative 3-hydroxy-pyridine-4-one derivatives in an in-vivo model.

CompoundModelInhibition of Edema (%)
Compound A (20 mg/kg)Carrageenan-induced paw edema67%
Compound B (400 mg/kg)Carrageenan-induced paw edema58%
Compound C (200 mg/kg)Carrageenan-induced paw edema58%
Indomethacin (10 mg/kg)Carrageenan-induced paw edema60%

Source: Data from studies on 3-hydroxy-pyridine-4-one derivatives. nih.govresearchgate.net The specific structures of Compounds A, B, and C are detailed in the source literature.

The pyridine carboxamide structure is a key feature in many compounds exhibiting antimicrobial properties. mdpi.comnih.govnih.gov The biological activity is often attributed to the presence of the nitrogen heterocyclic ring and the amide linkage, which can interact with various microbial targets. mdpi.com

Studies on a variety of pyridine carboxamide derivatives have shown activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.gov For example, compounds synthesized from pyridine-2,6-dicarbonyl dichloride displayed significant activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com The mechanism of action for pyridinium (B92312) salts, a related class, is thought to involve disruption of the bacterial cell membrane. mdpi.com

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several pyridine carboxamide derivatives against selected microorganisms, demonstrating the broad antimicrobial potential of this chemical family.

Compound ClassS. aureus (MIC μg/mL)B. subtilis (MIC μg/mL)E. coli (MIC μg/mL)C. albicans (MIC μg/mL)
Pyridine Carboxamide Derivative 512.56.252512.5
Pyridine Carboxamide Derivative 66.2512.512.525
Pyridine Carboxamide Derivative 712.5256.2512.5
Pyridine Carboxamide Derivative 96.2512.5256.25
Ciprofloxacin (Standard)6.256.256.25-
Ketoconazole (Standard)---6.25

Source: Data derived from studies on pyridine carboxamide derivatives. mdpi.com The specific structures are detailed in the source literature.

Ortho-hydroxypyridinone structures, particularly those capable of chelating metal ions, are often investigated for their antioxidant properties. nih.govresearchgate.net Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. nih.gov Compounds that can scavenge free radicals or chelate transition metals like iron, which catalyze the formation of reactive oxygen species, can act as effective antioxidants. nih.govnih.gov

The antioxidant activity of hydroxypyridinone derivatives has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and hydrogen peroxide scavenging assays. nih.gov In these studies, N-H hydroxypyridinones generally showed greater radical scavenging potency than their N-CH3 counterparts, suggesting that the proton on the ring nitrogen may play a role in the antioxidant mechanism. nih.gov The N-hydroxy group in this compound could potentially contribute to similar radical scavenging or metal-chelating activities.

The table below presents the radical scavenging activity of several ortho-hydroxypyridine-4-one derivatives.

CompoundDPPH Scavenging IC50 (mg/mL)H2O2 Scavenging IC50 (mg/mL)
N-H Hydroxypyridinone Va0.28 ± 0.010.21 ± 0.01
N-H Hydroxypyridinone Vb0.26 ± 0.010.12 ± 0.01
N-H Hydroxypyridinone Ve0.28 ± 0.010.19 ± 0.01
N-CH3 Hydroxypyridinone Vc> 1> 1
N-CH3 Hydroxypyridinone Vd> 1> 1
N-CH3 Hydroxypyridinone Vf> 1> 1
Ascorbic Acid (Standard)0.12 ± 0.010.17 ± 0.01

Source: Data from a study on ortho-hydroxypyridine-4-one iron chelators. nih.gov The specific structures are detailed in the source literature.

The androgen receptor (AR) is a critical target in the treatment of prostate cancer. nih.govacs.org The development of small molecules that can inhibit AR signaling is an active area of research. nih.govurotoday.com While the pyridine nucleus is a component of many biologically active compounds, there is no specific information in the reviewed literature linking this compound to the androgen receptor or its signaling pathways. Research in this area has focused on other classes of small molecules, such as benzamides and complex heterocyclic systems, designed to bind to various domains of the AR or disrupt its interaction with coactivator proteins. nih.govacs.orgnih.gov

The aggregation of proteins into amyloid fibrils is associated with several neurodegenerative diseases. nih.govnih.gov Small molecules that can inhibit or reverse this fibrillization process are of significant therapeutic interest. nih.govnih.gov Research has shown that certain ortho-methylated 3-hydroxypyridines can act as potent inhibitors of protein fibrillization.

Specifically, a study on the acid-induced fibrillization of hen egg-white lysozyme (B549824) (HEWL), a common model system, found that 3-hydroxy-2-methylpyridine (B140910) completely abolished the formation of amyloid fibrils. This compound is a close structural analog of the core pyridine ring of this compound. The proposed mechanism involves the binding of the 3-hydroxypyridine (B118123) derivative to amyloidogenic regions of the monomeric protein. This binding stabilizes the protein's native structure, increasing its thermal stability and preventing the conformational changes necessary for fibril assembly.

The effectiveness of fibrillization inhibition is often measured using a Thioflavin T (ThT) fluorescence assay, where a decrease in fluorescence indicates inhibition of fibril formation.

Compound (at 500 µM)Fibrillization InhibitionProposed Mechanism
3-hydroxy-2-methylpyridineComplete abolition of fibril formationBinds to amyloidogenic regions, stabilizing the protein monomer
3-hydroxy-6-methylpyridineComplete abolition of fibril formationBinds to amyloidogenic regions, stabilizing the protein monomer
3-hydroxy-2,6-dimethylpyridineComplete abolition of fibril formationBinds to amyloidogenic regions, stabilizing the protein monomer

Source: Data based on studies of ortho-methylated 3-hydroxypyridines.

This finding suggests that the 2-methyl-3-hydroxypyridine scaffold within this compound may confer properties that inhibit protein aggregation, a potential area for future investigation.

Preclinical In Vivo Animal Model Studies for Activity Profiling

Efficacy Assessment in Xenograft Models of Malignancy (e.g., Lymphoma Xenografts)

There is no available data from studies assessing the efficacy of this compound in xenograft models of malignancy, including but not limited to lymphoma xenografts. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are critical tools for evaluating novel therapeutic agents in a setting that mimics human disease. A search of the literature found no evidence of this compound being investigated in such models.

Assessment of Antidyslipidemic Activity in Rodent Models

No published research was found regarding the assessment of potential antidyslipidemic activity of this compound in rodent models. Commonly used models, such as Triton WR-1339-induced hyperlipidemia in rats, are employed to screen for compounds that can lower lipid levels. The scientific record lacks any studies that have profiled this specific compound for such effects.

Characterization of Antitumor Activities in Animal Models

A thorough search of scientific databases yielded no in vivo studies characterizing the general antitumor activities of this compound in animal models. While various pyridine and carboxamide derivatives have been investigated for their anticancer properties, research specifically detailing the in vivo antitumor efficacy of this compound is not present in the available literature.

Pharmacokinetic Profiling in Animal Species (e.g., Half-life, Clearance, Volume of Distribution)

There are no publicly available data on the pharmacokinetic profile of this compound in any animal species. Pharmacokinetic studies are essential in drug development to determine a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) have not been reported for this compound in the scientific literature.

Structure Activity Relationship Sar and Computational Chemistry of N Hydroxy 2 Methylpyridine 3 Carboxamide Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological profile of a compound is dictated by its structural features, which govern how it interacts with its biological target. For N-hydroxy-2-methylpyridine-3-carboxamide derivatives, key determinants of activity include the nature and position of substituents, the molecule's preferred three-dimensional shape (conformation), and its stereochemistry.

Systematic modification of substituents on both the pyridine (B92270) ring and the amide group is a cornerstone of SAR studies. These changes can profoundly affect the compound's electronic, steric, and hydrophobic properties, thereby influencing its binding affinity and biological function.

Research on analogous pyridine-3-carboxamide (B1143946) (nicotinamide) derivatives has provided valuable insights. For instance, in a series of pyrazolo[1,5-a]pyridine-3-carboxamides developed as antitubercular agents, the position of a methyl group on the pyridine ring was found to be critical. A methyl group at the 5-position was optimal for activity against Mycobacterium tuberculosis. Moving the methyl group to the 4-, 6-, or 7-position resulted in a 2- to 149-fold decrease in potency. nih.gov Further studies showed that the 5-methyl group could be replaced with other small substituents like methoxy (B1213986), ethyl, or chloro groups without a significant loss of activity, suggesting a defined but somewhat flexible binding pocket in this region. nih.gov

In a different study focusing on pyridine carboxamide derivatives as potential fungicides targeting the enzyme succinate (B1194679) dehydrogenase (SDH), substitutions on the pyridine ring and a phenyl ring attached to the amide nitrogen were explored. The results indicated that introducing a chlorine atom at the 6-position of the pyridine ring (Compound 3f ) could enhance antifungal activity. nih.gov Similarly, modifying the electronics of the N-phenyl ring with groups like p-tolyl (Compound 3b ) or dimethylphenyl (Compound 3j ) also modulated the biological effect. nih.gov These findings highlight that even distal changes to the core structure can transmit electronic and steric effects that influence target engagement.

General SAR principles for pyridine derivatives often show that the introduction of groups capable of hydrogen bonding or altering electronic distribution, such as methoxy (-OMe), hydroxyl (-OH), or amino (-NH2) groups, can enhance biological activity. nih.gov Conversely, bulky groups or certain halogen substitutions may lead to steric clashes within the target's binding site, reducing potency. nih.gov

Table 1: Effect of Substituent Variation on Biological Activity of Pyridine-3-Carboxamide Analogs
Compound IDCore ScaffoldSubstituentsBiological ActivityKey Finding
5gPyrazolo[1,5-a]pyridine-3-carboxamide5-CH₃Anti-TB (MIC vs H37Rv): 0.004 µg/mL5-position is optimal for substitution. nih.gov
5hPyrazolo[1,5-a]pyridine-3-carboxamide4-CH₃Anti-TB (MIC vs H37Rv): 0.008 µg/mLMoving methyl group to 4-position slightly decreases potency. nih.gov
5kPyrazolo[1,5-a]pyridine-3-carboxamide5-OCH₃Anti-TB (MIC vs H37Rv): 0.002 µg/mLSmall electron-donating group at 5-position is well-tolerated. nih.gov
3fPyridine-3-carboxamidePyridine: 6-Cl; Amide: N-(phenylamino)phenylAntifungal (Inhibition of B. cinerea at 50 mg/L): 78.3%6-Chloro substitution enhances antifungal activity. nih.gov
3jPyridine-3-carboxamidePyridine: 6-Cl; Amide: N-((2,4-dimethylphenyl)amino)phenylAntifungal (Inhibition of B. cinerea at 50 mg/L): 65.2%Substitutions on the N-aryl moiety modulate activity. nih.gov

The three-dimensional conformation of a molecule is critical for its ability to be recognized by and bind to a biological target. The pyridine-3-carboxamide scaffold possesses rotational freedom around the bond connecting the pyridine ring to the carbonyl group and the bond between the carbonyl carbon and the amide nitrogen. The preferred conformation can be influenced by intramolecular hydrogen bonding, steric hindrance, and interactions with the solvent.

Computational studies on nicotinamide (B372718) cofactor biomimetics have shown that the linker length between the nicotinamide core and an attached phenyl ring dictates the stability of folded conformations through intramolecular π-π stacking interactions. nih.gov Density functional theory (DFT) calculations revealed that linkers of two or three carbon atoms allowed for optimal stacking, with inter-ring distances of 3.5–4.2 Å, leading to more stable conformers. nih.gov This stabilization through non-covalent intramolecular interactions can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to a target.

The interaction with flexible loops within a target's binding site is also a key aspect of molecular recognition. nih.gov A ligand may adopt a specific conformation to fit into a pocket, and the target itself may undergo conformational changes upon binding. Understanding these dynamic interactions is essential for designing inhibitors that can effectively engage with their targets. For nicotinamide-mimicking inhibitors of Poly(ADP-Ribose) Polymerase (PARP) enzymes, interactions with flexible loops around the binding site are crucial for achieving high affinity. nih.gov

When a molecule contains one or more chiral centers, its stereoisomers (enantiomers or diastereomers) can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

While specific studies on the stereochemical effects of this compound derivatives are not extensively documented, research on related chiral nicotinamide derivatives provides relevant principles. Computational and experimental analyses of these chiral analogs have shown that they can have a distinct preference for either folded or extended conformations depending on the solvent environment. researchgate.net This conformational preference, dictated by stereochemistry, can directly impact how the molecule presents its key interacting groups to a binding site.

Therefore, the introduction of a chiral center, for example by modifying a substituent on the pyridine ring or the amide moiety, could lead to enantiomers with vastly different potencies. One enantiomer might fit perfectly into a binding pocket, while the other might be unable to bind effectively due to steric clashes. This highlights the importance of controlling stereochemistry during synthesis and evaluating individual stereoisomers to fully understand the SAR and identify the most potent and selective compound.

Computational Chemistry Approaches for Rational Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and binding interactions, thus accelerating the design-synthesize-test cycle.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules with high accuracy. nih.gov These calculations can predict a wide range of properties that are fundamental to a molecule's biological activity.

Electron Distribution and Reactivity: By calculating the molecular electrostatic potential (MEP), researchers can visualize the electron-rich and electron-poor regions of a molecule. This helps identify sites likely to be involved in electrostatic interactions or hydrogen bonding with a biological target.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into a molecule's reactivity and its ability to participate in charge-transfer interactions.

Conformational Energies: Quantum calculations can determine the relative energies of different conformers, helping to predict the most stable and likely bioactive conformation of a molecule. nih.gov

Intermolecular Interactions: Methods like Hirshfeld surface analysis can be used to quantify various intermolecular contacts (e.g., hydrogen bonds, van der Waals forces) that stabilize a ligand within a binding site or a crystal lattice. acs.org

For example, DFT calculations on nicotinamide cofactor analogs were used to explain SAR trends in their oxidation potentials. The calculations showed that increased conformational flexibility allowed for closer π-π stacking, which in turn lowered the oxidation potential and increased reactivity in hydride transfer. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is crucial for understanding binding mechanisms and for virtual screening of compound libraries.

The process involves placing a ligand into the active site of a protein (whose 3D structure is often known from X-ray crystallography or cryo-electron microscopy) and using a scoring function to estimate the binding affinity for various poses. The results can reveal key interactions, such as:

Hydrogen Bonds: Identifying specific donor-acceptor pairs between the ligand and protein residues.

Hydrophobic Interactions: Locating nonpolar parts of the ligand that fit into hydrophobic pockets of the target.

Electrostatic and π-stacking Interactions: Visualizing how the ligand's electronic properties complement those of the binding site.

In the development of pyridine carboxamide fungicides, molecular docking was used to simulate the binding of an active compound (3f ) into the active site of its target, succinate dehydrogenase (PDB code: 2FBW). nih.gov Similarly, for pyridine-3-carboxamide inhibitors of E. coli DNA gyrase, docking studies initially predicted the binding mode, which was later confirmed by co-crystal structures. whiterose.ac.uknih.gov These studies demonstrated that the amide and pyridine moieties formed crucial hydrogen bonds within the enzyme's active site, validating the computational models and providing a structural basis for the observed activity.

Table 2: Examples of Molecular Docking Studies on Pyridine-3-Carboxamide Derivatives
Compound ClassProtein TargetPDB CodeKey Interactions ObservedReference
Pyridine CarboxamidesSuccinate Dehydrogenase (SDH)2FBWInvestigation of binding modes to explain antifungal activity. nih.gov
Pyridine-3-carboxamidesE. coli DNA Gyrase B6F86Hydrogen bond donation from urea (B33335) moiety and acceptance from pyridine rings. researchgate.net
Pyridine CarbothioamidesUreaseNot specifiedDemonstration of binding modes for potent inhibitors. mdpi.com

By combining SAR analysis with these powerful computational approaches, researchers can develop a comprehensive understanding of how this compound derivatives function at a molecular level, enabling the rational design of optimized compounds with enhanced therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to predict the biological activity of chemical compounds based on their physicochemical properties. For this compound derivatives, QSAR models can be instrumental in identifying key structural features that influence their therapeutic efficacy.

A typical 2D-QSAR study on pyridine carboxamide derivatives might involve the calculation of various molecular descriptors, such as electronic, steric, and lipophilic properties. nih.gov An analysis of these descriptors can reveal that the biological activity, often expressed as the negative logarithm of the half-maximal inhibitory concentration (log IC50), is influenced by factors like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the dipole moment of the compounds. nih.gov

For instance, a hypothetical QSAR model for a series of this compound derivatives might be represented by a multiple linear regression equation. The statistical significance of such a model is evaluated using parameters like the correlation coefficient (R), the squared correlation coefficient (R²), and the cross-validated squared correlation coefficient (q²). A high R² value indicates a good fit of the model to the data, while a high q² value suggests good predictive power. nih.govresearchgate.net The Fischer statistic (F) is also used to assess the statistical significance of the regression. nih.gov

In a hypothetical study of pyridine carboxamide-based inhibitors, different QSAR models could be generated and evaluated. The model with the best statistical parameters would be selected for predicting the activity of new, unsynthesized compounds. nih.gov

Table 1: Hypothetical Statistical Parameters of a 2D-QSAR Model for this compound Derivatives

ParameterValueDescription
N30Number of compounds in the dataset
R0.95Correlation coefficient
0.90Squared correlation coefficient
0.85Cross-validated squared correlation coefficient
F150Fischer statistic
SEE0.25Standard error of estimate

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. researchgate.netnih.gov These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity.

For a series of substituted pyridine derivatives, a CoMSIA model might reveal that bulky substituents are favored in certain regions of the molecule, while electronegative groups are preferred in others to enhance inhibitory activity. researchgate.net These insights are invaluable for the rational design of more potent analogs.

Table 2: Predicted vs. Experimental Activities from a Hypothetical QSAR Model

CompoundExperimental pIC50Predicted pIC50Residual
Derivative 17.27.10.1
Derivative 26.86.9-0.1
Derivative 37.57.40.1
Derivative 46.56.6-0.1
Derivative 57.07.00.0

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound derivatives, MD simulations can provide critical insights into their conformational flexibility and their interactions with biological targets at an atomic level.

By simulating the behavior of a ligand-protein complex in a solvated environment, MD can reveal the stability of the binding mode predicted by molecular docking. researchgate.net Key metrics analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains in its binding pocket. nih.gov

The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are constrained upon ligand binding. nih.gov This information can be crucial for understanding the mechanism of action.

Furthermore, MD simulations allow for the exploration of the conformational landscape of the this compound scaffold. By analyzing the trajectory of the simulation, researchers can identify the most populated and energetically favorable conformations of the molecule, both in its free state and when bound to a target. nih.gov This is particularly important for flexible molecules, as their bioactive conformation may not be the lowest energy conformation in solution.

Table 3: Representative Data from a Hypothetical Molecular Dynamics Simulation

ParameterValueInterpretation
Average Protein RMSD1.5 ÅThe protein structure is stable throughout the simulation.
Average Ligand RMSD0.8 ÅThe ligand remains stably bound in the active site.
Binding Free Energy (ΔG)-10.5 kcal/molIndicates a strong binding affinity of the ligand for the target.
Key Interacting ResiduesAsp555, Lys661These residues are crucial for the binding of the ligand.

Design Principles for Novel Pyridine Carboxamide Scaffolds with Enhanced Activities

The design of novel pyridine carboxamide scaffolds with enhanced biological activities is guided by the integration of structure-activity relationship (SAR) data, QSAR models, and molecular dynamics simulations. Several key principles can be derived from studies on related compounds.

Another important design consideration is the modification of the carboxamide linker. The carboxamide group itself is a key pharmacophoric feature, often involved in hydrogen bonding with the target. mdpi.com Altering the groups attached to the amide nitrogen can influence the molecule's conformation, solubility, and ability to interact with specific pockets in the binding site.

The concept of bioisosteric replacement is also a valuable tool. Replacing certain functional groups with others that have similar physicochemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles. For instance, a phenyl group might be replaced with a bioisosteric heterocycle to explore new interactions or improve properties like solubility.

Insights from 3D-QSAR and molecular docking studies can guide the design of derivatives with improved complementarity to the target's active site. For example, if a QSAR model indicates that a bulky, hydrophobic group is favored in a particular region, new analogs can be synthesized with substituents that fulfill this requirement. researchgate.net

Research Applications and Development of Diagnostic Probes for N Hydroxy 2 Methylpyridine 3 Carboxamide

Utilization as Chemical Probes for Investigating Novel Biological Targets

There is currently no available scientific literature detailing the use of N-hydroxy-2-methylpyridine-3-carboxamide as a chemical probe for the investigation of novel biological targets. Research on similar pyridine (B92270) carboxamide derivatives has explored their potential as inhibitors for various enzymes, but this information does not directly apply to the specified compound.

Development as Research Tools in Biochemical and Cell Biology Studies

No published studies were identified that describe the development or application of this compound as a research tool in biochemical or cell biology studies. The functional roles and potential interactions of this specific compound within biological systems remain uninvestigated in the public domain.

Exploration in Agrochemistry Research and Development

A comprehensive search of agrochemical research databases and publications yielded no information regarding the exploration of this compound for applications in agriculture. There are no reports on its potential herbicidal, pesticidal, or fungicidal properties. While some pyridine derivatives have been investigated for such purposes, data on this compound is absent.

Role as Key Intermediates and Building Blocks in Organic Synthesis

There is no available literature that documents the use of this compound as a key intermediate or building block in organic synthesis. Synthetic pathways and reactions involving this specific molecule have not been described in the reviewed scientific literature.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-hydroxy-2-methylpyridine-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. Reaction parameters such as solvent choice (e.g., ethanol, methanol), temperature (room temperature vs. reflux), and stoichiometric ratios of precursors are critical. Purification via recrystallization or chromatography (e.g., silica gel column) ensures high purity (>95%). For example, similar carboxamide syntheses use controlled stirring times (4–12 hours) and inert atmospheres to prevent side reactions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm molecular structure by identifying proton environments and carbon backbone connectivity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>98%) via reverse-phase chromatography with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended to evaluate the compound’s bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC50_{50} determination).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potential surfaces, and bond dissociation energies to predict sites for oxidation/reduction.
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with proteins (e.g., COX-2, EGFR). Validate predictions with mutagenesis studies .

Q. What strategies resolve contradictory data in biological assays (e.g., variable IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and assay incubation times.
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and thermal shift assays for target engagement.
  • Meta-Analysis : Compare datasets from PubChem BioAssay and ChEMBL to identify outliers .

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties, and what chiral resolution methods are effective?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases to separate enantiomers.
  • Pharmacokinetics : Assess logP (octanol-water partition coefficient) and plasma protein binding via equilibrium dialysis. Stereoselective metabolism can be studied using liver microsomes .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or redox reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via 19^{19}F NMR (if fluorinated analogs exist) or UV-Vis spectroscopy.
  • Radical Trapping : Use TEMPO to detect radical intermediates in oxidation reactions.
  • Isotopic Labeling : 18^{18}O tracing in hydrolysis reactions to confirm mechanisms .

Contradictions and Resolutions

  • Synthetic Yield Variability : Discrepancies in yields (30–70%) may arise from trace moisture in solvents. Use molecular sieves or anhydrous conditions .
  • Biological Activity Inconsistencies : Differences in MIC values could stem from bacterial strain variations. Use ATCC-certified strains and CLSI guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.